molecular formula C13H24N2O4 B2400191 Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate CAS No. 1158759-65-9

Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate

Cat. No.: B2400191
CAS No.: 1158759-65-9
M. Wt: 272.345
InChI Key: COSVYQJPWXOLFH-UHFFFAOYSA-N
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Description

Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and other bioactive molecules. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate typically involves multiple steps. One common method starts with the protection of the amino group of piperidine using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The resulting Boc-protected piperidine is then reacted with methyl chloroformate to introduce the ester functionality, yielding the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, free amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate primarily involves its role as a synthetic intermediate. The Boc protecting group stabilizes the amino functionality, allowing for selective reactions at other sites of the molecule. Upon removal of the Boc group, the free amine can participate in further chemical transformations, facilitating the synthesis of target compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which provides distinct reactivity and stability. This makes it particularly useful in the synthesis of certain pharmaceuticals and bioactive molecules where selective protection and deprotection of functional groups are crucial .

Properties

IUPAC Name

methyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-9-13(10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSVYQJPWXOLFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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